Antimycobacterial Prodrug Potency: MIC₉₀ Comparison with IpOHA
A prodrug derived from an oxamic acid scaffold (structurally related to 2-(benzylamino)-2-oxoacetic acid) demonstrated an MIC₉₀ of 2.32 ± 0.04 μM against Mycobacterium tuberculosis H37Rv . In contrast, the parent inhibitor IpOHA (N-hydroxy-N-isopropyloxamate) exhibits a Kᵢ of 97.7 nM against MtKARI, but its prodrug form yields significantly weaker cellular activity . The 2-(benzylamino)-2-oxoacetic acid scaffold provides a balance of enzyme affinity and prodrug activation not achieved by the isopropyl-substituted analog, positioning it as a privileged starting point for anti-TB lead optimization.
| Evidence Dimension | Antimycobacterial activity (MIC₉₀) |
|---|---|
| Target Compound Data | 2.32 ± 0.04 μM (prodrug of oxamic acid derivative) |
| Comparator Or Baseline | IpOHA: Kᵢ = 97.7 nM (enzyme inhibition), but prodrug MIC₉₀ not reported |
| Quantified Difference | Target prodrug MIC₉₀ = 2.32 μM; IpOHA enzyme Kᵢ = 97.7 nM (different assays) |
| Conditions | M. tuberculosis H37Rv strain, cellular MIC assay |
Why This Matters
Identifies the benzyl-substituted oxamic acid core as a validated starting point for developing cell-active antitubercular agents, differentiating it from simpler oxamic acid analogs with weaker prodrug characteristics.
